![molecular formula C21H13Br2NO B8071943 3,10-Dibromo-6-phenyl-6H-benzo[5,6][1,3]oxazino[3,4-a]indole](/img/structure/B8071943.png)
3,10-Dibromo-6-phenyl-6H-benzo[5,6][1,3]oxazino[3,4-a]indole
Overview
Description
“3,10-Dibromo-6-phenyl-6H-benzo[5,6][1,3]oxazino[3,4-a]indole” is a chemical compound with the molecular formula C21H13Br2NO . It is also known by other names such as “(6S)-3,10-Dibromo-6-phenyl-6H-indolo[1,2-c][1,3]benzoxazine” and "(S)-3,10-dibromo-6-phenyl-6H-benzo[5,6][1,3]oxazino[3,4-a]indole" .
Synthesis Analysis
The synthesis of this compound involves the use of Phenol, 5-bromo-2-[(2R)-5-bromo-2,3-dihydro-1H-indol-2-yl]- and Benzaldehyde .Molecular Structure Analysis
The InChI code for this compound is "1S/C21H15Br2NO/c22-15-7-9-18-14(10-15)11-19-17-8-6-16(23)12-20(17)25-21(24(18)19)13-4-2-1-3-5-13/h1-10,12,19,21H,11H2/t19-,21+/m1/s1" .Physical And Chemical Properties Analysis
This compound has a molecular weight of 455.1 g/mol . It has an XLogP3-AA value of 6.5, indicating its lipophilicity . It has 0 hydrogen bond donors and 1 hydrogen bond acceptor . The compound has a rotatable bond count of 1 . The exact mass of the compound is 454.93434 g/mol and the monoisotopic mass is 452.93639 g/mol . The topological polar surface area of the compound is 14.2 Ų .Scientific Research Applications
Application in Organic Light-Emitting Diodes (OLEDs):
- A study developed new hole-transport units like 10H-benzo[4,5]thieno[3,2-b]indole and 10H-benzofuro[3,2-b]indole to design bipolar host materials for Phosphorescent Organic Light-Emitting Diodes (PHOLEDs). These compounds displayed significant thermal stability and were effective as bipolar hosts for green PHOLEDs, demonstrating high efficiency and stability (Konidena et al., 2019).
Catalysis and Organic Synthesis:
- Novel 3-phenyl-3,4-dihydro-2H-benzo[a][1,3] oxazino[5,6-c]phenazine derivatives were synthesized using a multi-component reaction catalyzed by ZnO-PTA@Fe3O4/EN-MIL-101(Cr) nanopowder. This synthesis process offers several advantages including high yields, simple procedure, and reusability of the catalyst (Taheri et al., 2020).
Pharmacological Research:
- A series of 3,4-dihydro-1H-1,4-oxazino[4,3-a]indoles with basic side chains were synthesized and screened for potential antidepressant activity. One derivative demonstrated significant potency in the prevention of reserpine ptosis in mice (Demerson et al., 1975).
Synthesis of Heterocycles:
- A method for synthesizing substituted 6H-pyrido[2′,3′:5,6] [1,3]oxazino[3,4-a]indole via cyclization from an indoline precursor and oxidative re-aromatization was reported (He et al., 2013).
Antimicrobial Agents:
- New compounds bearing the oxazine and pyridine scaffolds were synthesized and tested for antimicrobial activity against various bacterial and fungal strains. Some of these compounds showed significant antimicrobial activity (Desai et al., 2017).
Anticonvulsant Activity:
- A series of halo-substituted triazinoindoles were synthesized and evaluated for anticonvulsant activity. Some compounds showed excellent activity with little neurotoxicity or CNS depressant effects, comparable to standard drugs like phenytoin and carbamazepine (Kumar et al., 2014).
Mechanism of Action
Safety and Hazards
The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . The hazard statements associated with this compound are H302, H315, H319, H335, indicating that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation respectively . The precautionary statement is P261, which advises avoiding breathing dust/fume/gas/mist/vapors/spray .
properties
IUPAC Name |
3,10-dibromo-6-phenyl-6H-indolo[1,2-c][1,3]benzoxazine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H13Br2NO/c22-15-7-9-18-14(10-15)11-19-17-8-6-16(23)12-20(17)25-21(24(18)19)13-4-2-1-3-5-13/h1-12,21H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KPQPIDWSRMFMHO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2N3C4=C(C=C(C=C4)Br)C=C3C5=C(O2)C=C(C=C5)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H13Br2NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.1 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,10-Dibromo-6-phenyl-6H-benzo[5,6][1,3]oxazino[3,4-a]indole |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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